![molecular formula C24H25N3O3S2 B3005727 N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 686772-40-7](/img/structure/B3005727.png)
N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Overview
Description
The compound "N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide" is a complex molecule that is likely to have a multi-faceted structure and a range of physical and chemical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some aspects of its behavior and characteristics.
Synthesis Analysis
The synthesis of related compounds often involves the condensation of ketones with cyanothio-acetamide, followed by reactions with chloroacetate esters and subsequent cyclization and aminolysis steps . For example, the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings was achieved using citrazinic acid as a starting material, followed by a series of reactions including condensation, cyclization, and methylation . This suggests that the synthesis of the compound may also involve similar steps, starting from a suitable pyridine or pyrimidine derivative and incorporating the thieno[3,2-d]pyrimidin moiety through a series of targeted reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by X-ray analysis, NMR, and IR spectroscopy . For instance, the structure of N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide was elucidated using these techniques, revealing the conformational behavior determined by internal rotation of the thietanyl group . This indicates that the compound of interest may also exhibit specific conformational behavior due to its structural features, which could be studied using similar spectroscopic methods.
Chemical Reactions Analysis
The chemical reactions of similar compounds involve interactions between different functional groups, such as the formation of intramolecular hydrogen bonds contributing to the planarity of the molecule . Additionally, the substitution patterns on the acetamide scaffold can significantly influence the receptor antagonistic profile, as seen in the case of adenosine A3 receptor antagonists . Therefore, the compound may also undergo specific chemical reactions that influence its biological activity and receptor interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their molecular structures. For example, the planarity of the molecule and the presence of intramolecular hydrogen bonds can affect the melting point and solubility . The substitution patterns on the acetamide scaffold can also modulate the potency and selectivity of the compound towards specific receptors . The antimicrobial activity of some derivatives indicates that the compound may also possess biological activities that could be explored for pharmaceutical applications .
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S2/c1-4-30-19-7-5-18(6-8-19)27-23(29)22-20(9-10-31-22)26-24(27)32-14-21(28)25-17-12-15(2)11-16(3)13-17/h5-8,11-13H,4,9-10,14H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWELJEIKAOJHMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC(=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide |
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